![molecular formula C7H10O2 B13826874 6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
6-Oxa-bicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom incorporated into the ring system. It is also known by the synonym 3-hydroxy-cyclohexanecarboxylic acid lactone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxabicyclo[3.2.1]octan-7-one typically involves the cyclization of cyclohex-3-ene-1-carboxylic acid. One common method includes the use of brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of 6-oxabicyclo[3.2.1]octan-7-one follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing the lactone to amino alcohols.
Substitution: Amines are used to open the lactone ring and form amides.
Major Products
Oxidation: Bicyclic ketones and carboxylic acids.
Reduction: Amino alcohols.
Substitution: Amides.
Scientific Research Applications
6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as edoxaban, which is used as an anticoagulant
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
6-oxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic lactones:
1-aza-6-oxabicyclo[3.2.1]octan-7-one: This compound has a nitrogen atom in place of one of the carbon atoms in the ring, which alters its chemical properties and reactivity.
6-oxabicyclo[3.2.1]oct-3-en-7-one: This compound has a double bond in the ring, which affects its stability and reactivity.
The uniqueness of 6-oxabicyclo[3.2.1]octan-7-one lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
KKVBULDFFNFYHJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC2=O |
Canonical SMILES |
C1CC2CC(C1)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


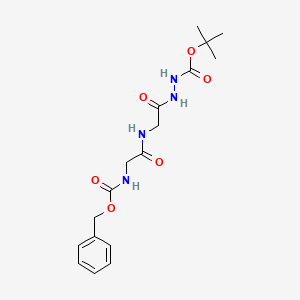
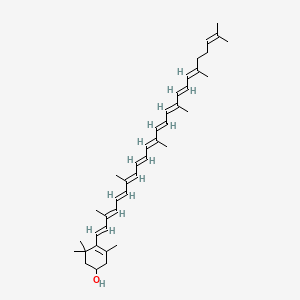
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
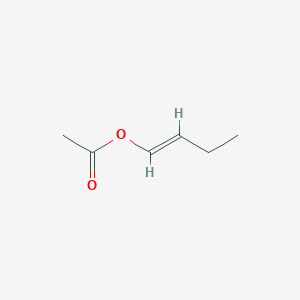
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
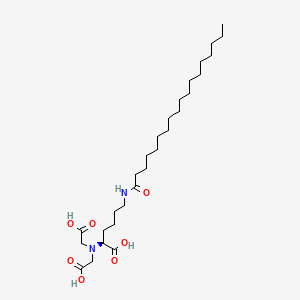
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
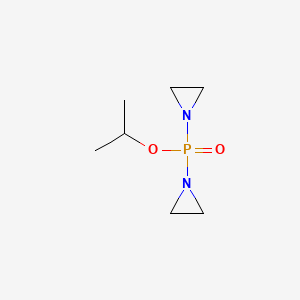

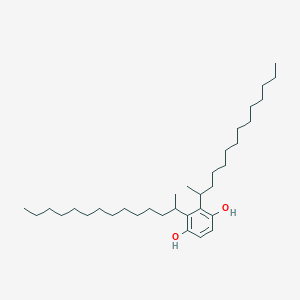
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
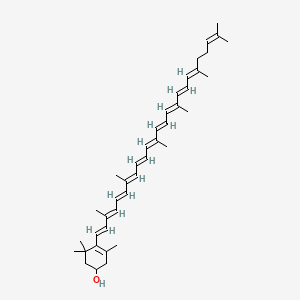
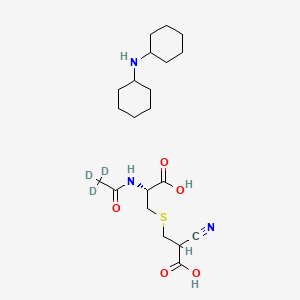
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
